SS-208 is a novel, selective inhibitor of histone deacetylase 6 (HDAC6) [, ]. It belongs to the class of isoxazole-3-hydroxamate compounds and is characterized by its unique zinc-binding properties []. SS-208 has emerged as a promising molecule in preclinical studies for investigating the role of HDAC6 in various biological processes and disease models [, ].
While the provided literature does not detail the specific synthesis of SS-208, it highlights the use of electrochemical synthesis for developing similar isoxazole-based HDAC inhibitors []. This approach may offer advantages in terms of efficiency and selectivity compared to traditional synthetic methods. Further research is needed to elucidate the detailed synthesis protocol for SS-208.
SS-208 features an isoxazole-3-hydroxamate moiety as its zinc-binding group, which sets it apart from other HDAC6 inhibitors that typically rely on phenylhydroxamate []. This structural distinction results in a bidentate coordination with the zinc ion in the active site of HDAC6, as revealed by the crystal structure of the Danio rerio HDAC6/SS-208 complex []. This unique binding mode may contribute to the selectivity profile and biological activity of SS-208.
SS-208 exerts its biological activity by selectively inhibiting HDAC6 [, ]. HDAC6 is a member of the histone deacetylase family of enzymes involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. By inhibiting HDAC6, SS-208 is hypothesized to modulate the acetylation status of key proteins involved in various cellular processes, including gene expression, protein stability, and immune responses [].
SS-208 has demonstrated promising anti-tumor activity in preclinical studies using syngeneic melanoma mouse models []. Despite minimal effects on murine SM1 melanoma cell viability in vitro, SS-208 significantly reduced in vivo tumor growth []. This anti-tumor effect is suggested to be primarily mediated by immune modulation within the tumor microenvironment [].
SS-208 treatment in the melanoma mouse model resulted in increased infiltration of cytotoxic CD8+ and natural killer (NK+) T cells into the tumor microenvironment []. Additionally, SS-208 enhanced the ratio of M1 (anti-tumor) to M2 (pro-tumor) macrophages, further supporting its role in promoting anti-tumor immune responses [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: